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molecular formula C6H3BrCl2O2S B1273129 4-Bromo-2-chlorobenzenesulfonyl chloride CAS No. 351003-52-6

4-Bromo-2-chlorobenzenesulfonyl chloride

Cat. No. B1273129
M. Wt: 289.96 g/mol
InChI Key: OECYEHWJPRPCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:1][c:2]1[cH:3][c:4]([Cl:12])[c:5]([S:8](=[O:9])(=[O:10])[Cl:11])[cH:6][cH:7]1.[NH2:13][c:14]1[cH:15][c:16]([S:20](=[O:21])(=[O:22])[NH2:23])[cH:17][cH:18][cH:19]1>>[Br:1][c:2]1[cH:3][c:4]([Cl:12])[c:5]([S:8](=[O:9])(=[O:10])[NH:13][c:14]2[cH:15][c:16]([S:20](=[O:21])(=[O:22])[NH2:23])[cH:17][cH:18][cH:19]2)[cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(=O)(Cl)c1ccc(Br)cc1Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1cccc(S(N)(=O)=O)c1

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)c1cccc(NS(=O)(=O)c2ccc(Br)cc2Cl)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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